molecular formula C10H10BrClO2 B13911236 Ethyl 2-(2-bromo-5-chlorophenyl)acetate

Ethyl 2-(2-bromo-5-chlorophenyl)acetate

Cat. No.: B13911236
M. Wt: 277.54 g/mol
InChI Key: KOWIDWGMILMIKO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-5-chlorophenyl)acetate is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-bromo-5-chlorophenyl)acetate can be synthesized through several methods. One common method involves the esterification of 2-(2-bromo-5-chlorophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-5-chlorophenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate can oxidize the ester to the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in anhydrous solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed

    Nucleophilic substitution: Substituted phenylacetic esters.

    Reduction: 2-(2-bromo-5-chlorophenyl)ethanol.

    Oxidation: 2-(2-bromo-5-chlorophenyl)acetic acid.

Scientific Research Applications

Ethyl 2-(2-bromo-5-chlorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of ethyl 2-(2-bromo-5-chlorophenyl)acetate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to yield measurable products. In drug development, its mechanism of action would be related to its interaction with molecular targets such as receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Ethyl 2-(2-bromo-5-chlorophenyl)acetate can be compared with other similar compounds:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-(2-chlorophenyl)acetate: Lacks the bromine substituent.

    Ethyl 2-(2-bromo-4-chlorophenyl)acetate: Bromine and chlorine atoms are positioned differently on the phenyl ring.

These comparisons highlight the unique substitution pattern of this compound, which can influence its reactivity and applications.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

ethyl 2-(2-bromo-5-chlorophenyl)acetate

InChI

InChI=1S/C10H10BrClO2/c1-2-14-10(13)6-7-5-8(12)3-4-9(7)11/h3-5H,2,6H2,1H3

InChI Key

KOWIDWGMILMIKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)Cl)Br

Origin of Product

United States

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